(S)-2-(Chloromethyl)pyrrolidine

Description

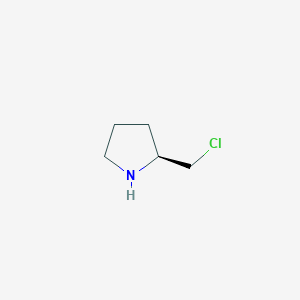

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINMADAIKCLDI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544578 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179116-00-8 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Chiral Building Block in Contemporary Chemical Research

The importance of (S)-2-(chloromethyl)pyrrolidine lies in its inherent chirality. As a chiral molecule, it provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds. This is crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its three-dimensional arrangement. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common motif in many natural products and synthetic drugs. nih.govnih.gov The presence of a chloromethyl group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The application of chiral pyrrolidines, such as those derived from this compound, is extensive. They serve as key elements in the synthesis of biologically active molecules and are valuable synthetic targets. nih.gov The development of asymmetric synthesis methods for substituted pyrrolidines is an active area of research, with kinetic resolution being a traditional and effective strategy. nih.gov Furthermore, chiral pyrrolidine-based organocatalysts have emerged as powerful tools in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol. mdpi.com

The versatility of the pyrrolidine scaffold is further highlighted by its ability to be incorporated into more complex structures, such as spirooxindoles, which have been investigated as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. acs.org

Overview of Its Role in the Construction of Nitrogen Containing Heterocycles

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound. For this compound, this involves creating the desired configuration at the C2 position of the pyrrolidine ring.

Derivatization from Chiral Pool Precursors (e.g., L-Proline)

A common and practical approach to synthesizing chiral pyrrolidine derivatives is the utilization of readily available and inexpensive chiral starting materials. L-proline, a naturally occurring amino acid, is a prime example of a chiral pool precursor for the synthesis of (S)-configured pyrrolidine compounds.

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain dipeptidyl peptidase IV (DPP-IV) inhibitors, can be achieved from L-proline. nih.govnih.gov One method involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a carbonitrile via an amide intermediate. nih.govnih.gov This process avoids the need for N-protection and deprotection steps. nih.gov An alternative route involves the acylation of L-proline with thionyl chloride to form L-proline chloride, which is then reacted with ammonia (B1221849) to produce L-prolinamide. Subsequent reaction with chloroacetyl chloride and then dehydration yields (2S)-N-chloroacetyl-2-cyanopyrrolidine. google.com

The conversion of L-prolinamide to (S)-pyrrolidine-2-carbonitrile can be achieved using a dehydrating agent like trifluoroacetic anhydride, although this particular method has been reported to have low yields. researchgate.net Another approach to synthesizing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-prolinamide involves using phosphorus oxychloride as the dehydrating agent. google.com

Furthermore, L-proline can be decarboxylated to produce pyrrolidine itself, which can then be further functionalized. youtube.com

Table 1: Synthesis of this compound Derivatives from L-Proline

| Starting Material | Reagents | Product | Key Features |

| L-Proline | 1. Chloroacetyl chloride 2. Conversion to carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Practical route, avoids N-protection/deprotection. nih.govnih.gov |

| L-Proline | 1. Thionyl chloride 2. Ammonia 3. Chloroacetyl chloride 4. Dehydrating agent | (2S)-N-chloroacetyl-2-cyanopyrrolidine | Multi-step synthesis. google.com |

| L-Prolinamide | Trifluoroacetic anhydride | (S)-pyrrolidine-2-carbonitrile | Reported low yield. researchgate.net |

| L-Prolinamide | Phosphorus oxychloride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Alternative dehydration method. google.com |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral pyrrolidines, often providing high enantioselectivity. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a ring-forming reaction.

Various catalytic strategies have been developed for the asymmetric synthesis of pyrrolidine derivatives. These include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a classic method for constructing the pyrrolidine ring. Catalytic asymmetric versions of this reaction can provide enantioenriched pyrrolidines. rsc.org

C-H Insertion Reactions: Rhodium(II)-catalyzed C-H insertion reactions of donor-acceptor diazo precursors can lead to the formation of C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Tandem Reactions: Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, provide expedient access to substituted pyrrolidine derivatives. acs.org

Hydrogenation: Asymmetric hydrogenation of prochiral pyrrole (B145914) precursors is another effective strategy.

Allylic Substitution: Enantioselective allylic substitution reactions can be employed to construct chiral pyrrolidine rings. acs.org

These catalytic methods are versatile and can be applied to the synthesis of a wide range of substituted pyrrolidines with high levels of stereocontrol. nih.govnih.gov

Biocatalytic Approaches to Chiral Pyrrolidine Scaffolds

Biocatalysis has emerged as a green and efficient tool for the synthesis of chiral molecules. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

Recent advancements have demonstrated the use of engineered enzymes for the construction of chiral pyrrolidines. For instance, directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives with good enantioselectivity. nih.govresearchgate.netfigshare.comacs.org This represents a new-to-nature enzymatic reaction that provides a concise route to these important N-heterocycles. nih.govresearchgate.netfigshare.comacs.org

Furthermore, repurposed cytochrome P450 enzymes have been shown to catalyze asymmetric metal-hydride hydrogen atom transfer (MHAT) for the radical hydrofunctionalization of unactivated alkenes, leading to the formation of diverse cyclic amines, including pyrrolidines, with high enantiomeric ratios. bioengineer.org These biocatalytic approaches hold significant promise for the sustainable and efficient synthesis of chiral pyrrolidine building blocks. nih.govbioengineer.org

Transformation from Related Heterocyclic Systems

The synthesis of pyrrolidines can also be achieved through the rearrangement or transformation of other heterocyclic ring systems.

Ring Expansion Reactions of Azetidine (B1206935) Derivatives to Pyrrolidines

Ring expansion reactions of four-membered azetidine rings provide a viable route to five-membered pyrrolidines. rsc.org These reactions are often driven by the release of ring strain in the azetidine. rsc.org

One strategy involves the intramolecular N-alkylation of 2-substituted azetidines bearing a 3-hydroxypropyl side chain. acs.orgnih.govacs.org Activation of the primary alcohol leads to the formation of a bicyclic azetidinium ion. acs.orgnih.govacs.orgresearchgate.net Subsequent nucleophilic attack can open the bicyclic intermediate to yield a mixture of ring-expanded pyrrolidines and azepanes. acs.orgnih.govacs.org The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. acs.orgnih.govacs.org

Other Rearrangement Strategies for Pyrrolidine Core Synthesis

Besides ring expansion, other rearrangement reactions can be employed to synthesize the pyrrolidine core. For example, the oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent like PhI(OAc)₂ can lead to ring contraction, forming pyrrolidine derivatives. researchgate.net This reaction is proposed to proceed through an iminium ion intermediate that is trapped by a nucleophile. researchgate.net

Another approach involves a Smiles-Truce cascade reaction where arylsulfonamides react with cyclopropane (B1198618) diesters to form α-arylated pyrrolidinones. nih.govacs.org This one-pot process involves nucleophilic ring-opening of the cyclopropane, followed by an aryl transfer and lactam formation. nih.govacs.org

Functionalization Reactions Leading to Chloromethyl Substitution

The introduction of the chloromethyl group onto the pyrrolidine ring is a critical step that can be achieved through several functionalization reactions. The most common approaches involve the conversion of a hydroxymethyl group or direct halogenation strategies.

A prevalent and straightforward method for synthesizing this compound involves the chlorination of its hydroxymethyl precursor, (S)-pyrrolidin-2-ylmethanol, commonly known as (S)-prolinol. wikipedia.org This transformation is a classic SN2 displacement of an activated alcohol. nih.gov (S)-Prolinol is an attractive starting material as it can be readily prepared in high optical purity by the reduction of the naturally occurring amino acid L-proline using reducing agents like lithium aluminium hydride. wikipedia.orgmdpi.com

The conversion of the primary alcohol in prolinol to a chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose. The reaction proceeds by converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. Other reagents capable of effecting this transformation include phosphorus halides and the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride). The choice of reagent and reaction conditions is crucial to ensure high yield and to minimize side reactions, while preserving the stereochemical integrity at the C2 position.

Table 1: Reagents for Chlorination of Hydroxymethyl Precursors

| Precursor | Reagent | Product | Key Consideration |

|---|---|---|---|

| (S)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol) | Thionyl Chloride (SOCl₂) | This compound | Stereochemical retention, control of exothermicity. |

| (S)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol) | Phosphorus Pentachloride (PCl₅) | This compound | Can be aggressive; potential for side reactions. |

Direct halogenation methods provide alternative routes that may circumvent the isolation of the alcohol intermediate. These can involve the direct chlorination of a suitable precursor or the use of reagents that introduce a chloro-functionalized carbon chain.

A significant strategy in this category is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for several pharmaceutical compounds. beilstein-journals.orgnih.gov This process starts with L-proline, which is first acylated with chloroacetyl chloride. beilstein-journals.orgnih.gov The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is then converted into the target nitrile. beilstein-journals.orgnih.gov One patented method describes a one-pot synthesis starting from L-prolineamide and using chloroacetyl chloride as both the acylating and dehydrating agent, which simplifies the process and reduces waste. google.com In this approach, the reaction of L-prolineamide with chloroacetyl chloride first yields the intermediate (S)-N-chloroacetyl-2-carbamoylpyrrolidine, which then undergoes dehydration in the presence of excess chloroacetyl chloride to form the final nitrile product. google.com

Another approach involves the use of organic halogen sources like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) under various conditions to achieve chlorination. mdpi.com While often applied to activate aromatic or benzylic positions, similar principles can be adapted for heterocyclic systems. mdpi.com For instance, the synthesis of chlorinated 2-(aminomethyl)pyrroles has been described via the reduction of 2-cyanopyrroles, which themselves can be derived from halogenated precursors. researchgate.net These methods highlight the versatility of modern synthetic chemistry in creating halogenated building blocks. researchgate.net

Table 2: Examples of Direct Halogenation Methodologies

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| L-Proline | 1. Chloroacetyl chloride 2. Dicyclohexylcarbodiimide / NH₄HCO₃ 3. Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | beilstein-journals.org |

| L-Prolineamide | Chloroacetyl chloride (as reagent and solvent) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | google.com |

Industrial Scale-Up Considerations for Chiral Chloromethylpyrrolidines

The transition from laboratory-scale synthesis to industrial production of chiral chloromethylpyrrolidines necessitates a focus on process safety, efficiency, cost-effectiveness, and environmental impact. Key considerations include the handling of hazardous reagents, managing reaction exotherms, and ensuring high product purity and yield on a large scale.

Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages for the synthesis of chiral pyrrolidines and their derivatives. nih.govworktribe.com Continuous flow reactors, characterized by narrow channels and a high surface-area-to-volume ratio, provide superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch reactors. researchgate.neteuropa.eunih.gov

This enhanced control is especially beneficial for reactions involving hazardous reagents or highly exothermic steps, which are common in chlorination processes. europa.eu For example, the use of thionyl chloride for converting (S)-prolinol to this compound can be managed more safely in a flow system, where only small volumes of the reagent are reacting at any given moment, minimizing the risks associated with thermal runaway or accidental release. europa.eu

Table 3: Advantages of Continuous Flow Chemistry for Industrial Synthesis

| Feature | Advantage | Relevance to Chloromethylpyrrolidine Synthesis |

|---|---|---|

| High Heat & Mass Transfer | Superior temperature control, prevention of hot spots. | Safely manage exothermic chlorination reactions (e.g., with SOCl₂). |

| Small Reactor Volume | Minimized quantity of hazardous material at any time. | Enhanced safety when handling toxic and corrosive reagents like chloroacetyl chloride. |

| Precise Control of Parameters | Optimization of residence time, temperature, and stoichiometry. | Improved yield, purity, and stereochemical control. |

Elucidation of Reaction Mechanisms and Pathways Involving S 2 Chloromethyl Pyrrolidine

Intramolecular Cyclization and Rearrangement Mechanisms

The proximity of the pyrrolidine (B122466) nitrogen to the chloromethyl side chain enables intramolecular reactions, leading to the formation of strained bicyclic intermediates that are key to understanding the compound's reactivity profile.

A characteristic reaction of 2-(chloromethyl)pyrrolidine (B1610598) derivatives is their rearrangement to 3-chloropiperidines. acs.org This transformation proceeds through an intramolecular nucleophilic substitution where the pyrrolidine nitrogen attacks the chloromethyl carbon, displacing the chloride ion. This results in the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate, specifically a 1-azoniabicyclo[3.1.0]hexane system. researchgate.net

This highly reactive intermediate is susceptible to subsequent nucleophilic attack. The thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine has been shown to be a completely stereospecific, first-order reaction. researchgate.net The reaction involves the formation of the bicyclic aziridinium ion, which then reacts with nucleophiles. researchgate.net The ring-opening of this intermediate can occur at either the primary or secondary carbon positions of the original aziridinium ring via S\textsubscript{N}2 processes. researchgate.net

Theoretical studies have provided further insight into this mechanism. In the gas phase, the ring expansion is a synchronous reaction with a single transition state. However, in a polar solvent like DMSO, the energy barrier is significantly lowered. researchgate.net

Table 1: Ring Expansion of 2-(Chloromethyl)pyrrolidine Derivatives

| Starting Material | Conditions | Intermediate | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| (S)-2-Chloromethyl-1-ethylpyrrolidine | Thermal (in Benzene) | (S)-1-Azonia-1-ethylbicyclo[3.1.0]hexane | (R)-3-Chloro-1-ethylpiperidine | Complete retention of configuration | researchgate.net |

The nitrogen atom of the pyrrolidine ring plays a crucial role as an internal nucleophile, a phenomenon known as neighboring group participation. This participation is fundamental to the stereochemical outcomes of many reactions involving (S)-2-(chloromethyl)pyrrolidine.

During the ring expansion to a piperidine (B6355638), the intramolecular attack of the nitrogen atom to form the aziridinium ion intermediate dictates the stereochemistry of the final product. The thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine, for instance, proceeds with complete retention of configuration. researchgate.net This high degree of stereospecificity is a direct consequence of the rigid, bicyclic nature of the aziridinium intermediate and the defined trajectory of the subsequent nucleophilic attack. researchgate.net

The stereochemical course of reactions with external nucleophiles, such as hydroxide (B78521) and methoxide, has been demonstrated to be 100% stereospecific, with an uncertainty of about 1%. researchgate.net This underscores the controlling influence of the aziridinium intermediate, which shields one face of the molecule and directs the incoming nucleophile to attack from the opposite face, ensuring a predictable stereochemical transformation. researchgate.net

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary chloride of the chloromethyl group is a good leaving group, making it susceptible to direct attack by various nucleophiles in S\textsubscript{N}2 reactions. This pathway competes with the intramolecular cyclization pathway.

Treatment of 4-chloromethyltetrahydropyrimidine derivatives with secondary amines like diethylamine (B46881) or piperidine can lead to ring expansion followed by the addition of the amine. rsc.org However, direct substitution on the chloromethyl group is also a prominent reaction pathway. For example, the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate, where a nucleophilic substitution on the chloroacetyl group is a critical step. beilstein-journals.org

When nucleophilic substitution occurs directly on the chiral center of the chloromethyl group, it typically proceeds via an S\textsubscript{N}2 mechanism. A key characteristic of the S\textsubscript{N}2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.com

This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com For this compound, this means a nucleophile will attack the chloromethyl carbon, leading to a product with the opposite (R) configuration at that center, assuming the priority of the incoming group does not change the Cahn-Ingold-Prelog designation.

In the context of the aziridinium ion intermediate, the subsequent ring-opening by a nucleophile is also an S\textsubscript{N}2 process. The attack of the nucleophile on the carbon atoms of the strained three-membered ring of the 1-azoniabicyclo[3.1.0]hexane intermediate proceeds entirely via an S\textsubscript{N}2 mechanism, resulting in a clean inversion of configuration at the point of attack. researchgate.net This high fidelity ensures that the stereochemistry of the starting material is transferred predictably to the product. researchgate.net

Radical-Mediated Pathways for Pyrrolidine Functionalization

Beyond ionic pathways, radical-mediated reactions have emerged as a powerful tool for the functionalization of pyrrolidines. Visible-light photoredox catalysis has enabled the generation of nitrogen-centered radicals under mild conditions, which can then undergo cyclization to form pyrrolidine rings. researchgate.netfigshare.comcam.ac.uknih.gov

A notable example is the visible-light-mediated annulation of N-sulfonylallylamines with electron-rich olefins to construct highly functionalized chloromethylated pyrrolidines. researchgate.netfigshare.com In this process, a nitrogen-centered radical is generated, which then undergoes an intramolecular cyclization. This is followed by a chlorine atom transfer to yield the chloromethylated pyrrolidine product. researchgate.net This method is versatile, utilizing either transition metal catalysts or organic dyes as photosensitizers. researchgate.netnih.gov

Further studies have explored a photoinduced chloroamination cyclization cascade of allenes bearing a tethered sulfonylamido group. nih.gov This reaction, using N-chlorosuccinimide (NCS) as the chlorine source, proceeds through a key nitrogen-centered radical intermediate. This radical triggers an intramolecular cyclization to form a reactive pyrrolidine vinyl radical, which is then chlorinated to deliver a 2-(1-chlorovinyl)pyrrolidine product. nih.gov

Table 2: Radical-Mediated Synthesis of Functionalized Pyrrolidines

| Reaction Type | Precursors | Radical Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Annulation | N-sulfonylallylamines, Olefins | Nitrogen-centered radical | Chloromethylated pyrrolidines | Visible-light mediated, mild conditions | researchgate.netfigshare.com |

| Chloroamination Cyclization | N-(Allenyl)sulfonylamides, NCS | Nitrogen-centered radical, Vinyl radical | 2-(1-Chlorovinyl)pyrrolidines | Photoinduced, NCS as chlorine source | nih.gov |

Theoretical and Computational Studies on Reaction Energetics and Transition States

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms involving this compound and its derivatives. wikipedia.orgyoutube.com These studies provide detailed information on reaction energetics, the structures of transition states, and the stability of intermediates.

Aziridinium Ion Pathway: Computational investigations of the ring expansion of 2-chloromethylpyrrolidine have confirmed the role of the aziridinium ion. researchgate.net Density Functional Theory (DFT) calculations have shown that in the gas phase, the rearrangement is a synchronous, single-step process. In contrast, calculations including a solvent model for DMSO indicated a significant lowering of the activation energy barrier, consistent with experimental observations. researchgate.net

Radical Pathways: For radical-mediated reactions, computational studies have been crucial in mapping out the mechanistic landscape. In the photoinduced chloroamination of allenes, DFT calculations revealed multiple pathways for the formation of the key nitrogen-centered radical. nih.gov These studies helped to understand the dual role of NCS as both an activator and a chlorinating agent and mapped the potential energy surface, including the transition state for the intramolecular radical addition to the allene. nih.gov

Stereochemical Outcomes: DFT calculations have also provided a rationale for the high stereoselectivity observed in certain pyrrolidine syntheses. For instance, in the synthesis of pyrrolidines using a "memory of chirality" strategy, computational studies have helped to explain how the chirality is preserved through transient axially chiral enolate intermediates. researchgate.net These theoretical models are vital for understanding and predicting the outcomes of stereoselective reactions.

Density Functional Theory (DFT) Investigations of Ring Enlargement

Detailed theoretical investigations into the ring enlargement of N-substituted 2-(chloromethyl)pyrrolidines have been conducted to elucidate the mechanistic nuances of this reaction. A notable study focused on the rearrangement of N-isopropyl-2-chloromethylpyrrolidine into the corresponding 3-chloropiperidine, providing a foundational understanding of this process. researchgate.net

Research Findings:

Computational simulations of the ring expansion were performed using DFT methods, analyzing the reaction in both the gas phase and in a dimethyl sulfoxide (B87167) (DMSO) solvent environment, which was modeled using a polarizable continuum model. researchgate.net The findings from these calculations revealed that the mechanism is significantly influenced by the reaction medium. researchgate.net

In the gas phase , the ring enlargement was determined to be a synchronous reaction. This indicates that the bond-breaking and bond-forming processes occur in a single, concerted step through a unified transition state. researchgate.net

In DMSO , a solvent known for its ability to stabilize charged species, the energy barrier for the reaction was observed to decrease significantly. researchgate.net Despite this lower energy requirement, the fundamental mechanism for the pyrrolidine rearrangement was found to remain a single-step process. This contrasts with the analogous ring expansion of N-isopropyl-2-chloromethylazetidine, which, in DMSO, proceeds through a distinct, strained bicyclic intermediate. researchgate.net The pyrrolidine derivative, however, rearranges directly to the piperidine product without the formation of a stable intermediate. researchgate.net

The stereochemical outcome of these reactions has also been a subject of investigation, with studies indicating that the thermal rearrangement of derivatives like (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine proceeds with a high degree of stereospecificity. researchgate.net

Data Tables:

While detailed DFT calculations have been performed, the specific energetic data, such as activation energies (Ea) and transition state geometries, from these studies are not widely available in published literature. Therefore, interactive data tables containing these specific numerical values cannot be generated at this time. The available research confirms the mechanistic pathway as a concerted, single-transition-state process, the energetics of which are modulated by the solvent environment. researchgate.net

Synthetic Applications of S 2 Chloromethyl Pyrrolidine As a Versatile Synthon

Construction of Advanced Pyrrolidine (B122466) Derivatives

The inherent reactivity of the C-Cl bond in (S)-2-(Chloromethyl)pyrrolidine makes it an excellent electrophile for substitution reactions. This property is widely exploited for the construction of more complex and highly functionalized pyrrolidine structures, which are prevalent motifs in numerous biologically active compounds.

Stereoselective Introduction of Functional Groups

The chiral nature of this compound allows for the stereoselective introduction of a variety of functional groups at the C2 position. The substitution of the chloride is typically achieved via an SN2 mechanism, which proceeds with inversion of configuration at the carbon bearing the chlorine, although reactions proceeding through an aziridinium (B1262131) intermediate can lead to retention of stereochemistry. This controlled introduction of new functionalities is fundamental in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.

For instance, the reaction of N-protected this compound with various nucleophiles, such as amines, thiols, and carbanions, leads to the formation of a diverse range of 2-substituted pyrrolidines with a defined stereochemistry. These reactions are often high-yielding and proceed under mild conditions. The ability to introduce substituents stereoselectively is a cornerstone of modern drug discovery and development. mdpi.comresearchgate.net

A key strategy involves the diastereoselective addition of organometallic reagents to chiral sulfinimines derived from aldehydes, followed by an intramolecular cyclization that yields highly substituted pyrrolidines. In one such approach, a silyl-substituted organolithium intermediate undergoes a highly diastereoselective addition to a chiral sulfinimine, leading to the formation of silicon-substituted pyrrolidines with excellent diastereomeric ratios (>99:1). nih.gov

| Starting Material | Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

| (R)-N-tert-Butylsulfinyl-imine | Dimethyl(phenyl)silyllithium | (S)-1-((R)-tert-Butylsulfinyl)-2-(2-(dimethyl(phenyl)silyl)-1,1-diphenylethyl)pyrrolidine | > 99:1 | nih.gov |

Formation of Densely Functionalized Pyrrolidines

Beyond simple substitution, this compound serves as a scaffold for creating densely functionalized pyrrolidine rings, where multiple functional groups are installed with high chemo- and stereoselectivity. nih.govresearchgate.net These complex structures are often precursors to sophisticated molecules with significant therapeutic potential.

Methodologies have been developed for the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, which can be incorporated into novel peptide oligomers. nih.gov Furthermore, cascade reactions involving [3+2]-cycloaddition followed by rearrangements can lead to densely functionalized proline derivatives with high diastereoselectivity. mdpi.com These methods provide efficient access to complex molecular architectures that would be challenging to assemble through traditional linear syntheses.

Access to Polycyclic and Fused Nitrogen Heterocyclic Systems

The reactivity of the chloromethyl group is instrumental in constructing more complex molecular architectures, including polycyclic and fused nitrogen heterocyclic systems. These scaffolds, such as indolizidines and pyrrolizidines, are the core structures of many alkaloids and other natural products with pronounced biological activities. uow.edu.aursc.orgmdpi.com

A significant application is the synthesis of indolizidine alkaloids. For example, enantioenriched 2,2-disubstituted pyrrolidines, synthesized using novel catalytic methods, can be further elaborated into indolizidine compounds. nih.gov A key step often involves an intramolecular cyclization where the nitrogen of the pyrrolidine ring displaces a leaving group on a side chain, which can be installed via the chloromethyl handle. This strategy was demonstrated in a synthetic approach toward the secophenanthroindolizidine alkaloid, tylohirsuticine. nih.gov

Furthermore, theoretical and experimental studies have demonstrated the ring expansion of 2-chloromethylpyrrolidine to form 3-chloropiperidine. researchgate.net This rearrangement proceeds through a strained bicyclic aziridinium ion intermediate, which is then opened by a nucleophile. This methodology provides a stereospecific route from a five-membered ring to a six-membered one, significantly increasing molecular complexity and providing access to a different class of heterocycles. researchgate.net

| Starting Pyrrolidine Derivative | Reaction Condition | Product Heterocycle | Key Intermediate | Reference |

| 2-(Hydroxyalkyl)azetidine | DAST | 3-Fluoropyrrolidine | 1-Azoniabicyclo[2.1.0]pentane | researchgate.net |

| 2-(Chloromethyl)pyrrolidine (B1610598) | Heat | 3-Chloropiperidine | Aziridinium ion | researchgate.net |

| 2,2-Disubstituted Pyrrolidine | RCM | Indolizidine | Diallyl derivative | nih.gov |

Utilization in Total Synthesis of Natural Products and Complex Molecules

While direct applications of this compound as a starting material in the total synthesis of natural products are not extensively documented, its structural motif and the synthetic strategies it enables are central to the construction of numerous complex bioactive molecules, particularly pharmaceuticals. nih.govnih.gov The principles of using chiral halo-pyrrolidines as synthons are well-established in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids. uow.edu.aursc.orgnih.govnih.gov For example, the formal synthesis of the poison dart frog alkaloid (+)-monomorine was achieved via a copper-promoted intramolecular aminooxygenation of an alkene, demonstrating a powerful method for constructing the core pyrrolidine ring. nih.govepfl.ch Similarly, the indolizidine alkaloid (-)-209D was synthesized using a Rhodium-catalyzed [2+2+2] cycloaddition to form the key 5-alkyl indolizinone intermediate. nih.gov

The related synthon, 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as the anticholinergic agent Oxitefonium bromide. ganeshremedies.com The N-alkylation of various nucleophiles with this synthon is a common strategy in pharmaceutical manufacturing. researchgate.netgoogle.com A notable example is the synthesis of the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin, which utilizes the closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate. nih.gov

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique reactivity of this compound and related compounds has spurred the development of new synthetic methods. A prime example is the stereospecific ring enlargement of 2-(chloromethyl)pyrrolidine derivatives to 3-halopiperidines. researchgate.net This rearrangement, which can be induced by heat or reagents like diethylaminosulfur trifluoride (DAST) for hydroxyl precursors, offers a predictable and stereocontrolled route to larger heterocyclic systems. researchgate.net

New catalytic enantioselective methods have been developed for the synthesis of chiral 2,2-disubstituted pyrrolidines. One such method involves an asymmetric allylic alkylation to establish the stereochemistry, followed by a stereoretentive ring contraction to yield the desired pyrrolidine. nih.gov This sequence provides access to novel compounds that are valuable for medicinal chemistry. nih.gov Additionally, copper-promoted intramolecular aminooxygenation reactions have been developed to afford 2,3-trans-pyrrolidines and 2,5-cis/trans-pyrrolidines with excellent diastereoselectivity, showcasing the utility of leveraging metal catalysis to control the cyclization of precursors that can be derived from chloromethylpyrrolidine. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Precursor in the Synthesis of Pharmacologically Active Compounds.frontiersin.orgdntb.gov.ua

(S)-2-(Chloromethyl)pyrrolidine is a key intermediate in the production of a number of pharmacologically significant compounds. frontiersin.orgdntb.gov.ua Its utility stems from the ability to introduce a chiral pyrrolidine (B122466) moiety, a common feature in many bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgmdpi.com

Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Synthesis (e.g., Vildagliptin).nih.govbeilstein-journals.orgnih.gov

One of the most prominent applications of this compound is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govbeilstein-journals.orgnih.gov Vildagliptin is a prime example of a DPP-IV inhibitor whose synthesis relies on this chiral intermediate. nih.govresearchgate.netresearchgate.net The synthesis of Vildagliptin often involves the reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-aminoadamantanol. researchgate.netresearchgate.netgoogle.com The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate is itself prepared from L-proline, which is first reacted with chloroacetyl chloride and then converted to the carbonitrile. nih.govbeilstein-journals.org The pyrrolidine ring in these inhibitors plays a crucial role in binding to the active site of the DPP-IV enzyme. nih.gov

Table 1: Key Intermediates in Vildagliptin Synthesis

| Intermediate | Starting Material | Key Reagents |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Amide formation followed by dehydration |

| Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-aminoadamantanol |

This table outlines the progression from the readily available amino acid L-proline to the final active pharmaceutical ingredient, Vildagliptin, highlighting the role of this compound derivatives.

Synthesis of Other Therapeutically Relevant Agents.frontiersin.orgdntb.gov.ua

Beyond DPP-IV inhibitors, the pyrrolidine scaffold is integral to a wide array of therapeutic agents. mdpi.comnih.gov The pyrrolidine ring is a common structural motif in many alkaloids and FDA-approved drugs. frontiersin.orgmdpi.comunipa.it Its presence is noted in drugs for various conditions, including those targeting the central nervous system, infectious diseases, and cancer. frontiersin.orgnih.gov The versatility of the pyrrolidine ring allows for the synthesis of diverse compounds with a range of biological activities. dntb.gov.ua

Exploration as a Scaffold for Ligand Design and Drug Discovery.unipa.itnih.gov

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. unipa.it Its three-dimensional structure, resulting from the sp3-hybridized carbon atoms, allows for a greater exploration of chemical space compared to flat, aromatic rings. nih.govunipa.itnih.gov This non-planar structure, along with the potential for multiple stereocenters, provides a framework for designing ligands with high specificity and affinity for their biological targets. nih.govnih.gov Researchers have utilized the pyrrolidine scaffold to develop potent and selective agonists for the human β3 adrenergic receptor, demonstrating its utility in creating novel drug candidates. nih.gov The inherent stereogenicity of the pyrrolidine ring is a key feature that medicinal chemists leverage to develop new compounds with distinct biological profiles. nih.gov

Influence of Chloromethyl Moiety on the Synthetic Accessibility of Chlorinated Pharmaceuticals

The introduction of a chlorine atom into a drug molecule can significantly alter its physicochemical properties, often leading to improved biological activity. nih.govresearchgate.net The chloromethyl group in this compound provides a reactive handle for chemists to build more complex molecules. This electrophilic carbon center readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups. nih.gov

The presence of chlorine can enhance a molecule's lipophilicity, which may lead to better membrane permeability and higher local concentrations at the target site. nih.gov Furthermore, the electronic properties of the chlorine atom can influence the binding of the drug to its protein target through steric and electronic interactions. nih.gov The strategic placement of chlorine atoms is a common strategy in drug design to optimize the pharmacological profile of a lead compound. researchgate.netnih.gov Over 250 FDA-approved drugs contain chlorine, highlighting the importance of this element in pharmaceutical development. nih.gov

Comparative Analysis with Analogous Chloromethylated Heterocycles

Distinctions in Reactivity and Synthetic Utility with 3-(Chloromethyl)pyrrolidines

The primary distinction between 2-(chloromethyl)pyrrolidine (B1610598) and 3-(chloromethyl)pyrrolidine (B1603578) lies in their propensity for intramolecular reactions. The nitrogen atom in the pyrrolidine (B122466) ring can act as an internal nucleophile, displacing the chloride. In 2-(chloromethyl)pyrrolidine, this neighboring group participation is highly favored due to the proximity of the nitrogen to the chloromethyl group, which can lead to the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate (1-azoniabicyclo[3.1.0]hexane chloride). researchgate.net

This intermediate is a key feature of the reactivity of 2-(chloromethyl)pyrrolidine. Its formation can facilitate ring-expansion reactions, a process that has been investigated computationally. researchgate.net For instance, DFT calculations have shown that the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to the corresponding 3-chloro piperidine (B6355638) can occur. In a polar solvent like DMSO, this rearrangement proceeds through a single-step synchronous process, unlike the corresponding azetidine (B1206935) rearrangement which involves a distinct bicyclic intermediate. researchgate.net

In contrast, the greater distance between the nitrogen and the chloromethyl group in 3-(chloromethyl)pyrrolidine makes direct intramolecular cyclization to form a four-membered ring much less favorable. Consequently, 3-(chloromethyl)pyrrolidines are more likely to undergo direct intermolecular substitution reactions with external nucleophiles without the complication of rearrangement.

This differing reactivity directly impacts their synthetic utility. (S)-2-(Chloromethyl)pyrrolidine is a valuable precursor for creating substituted piperidines through controlled rearrangement or for synthesizing fused bicyclic systems by trapping the aziridinium ion. researchgate.netrsc.org Conversely, 3-(chloromethyl)pyrrolidine is more suited as a straightforward building block for introducing a pyrrolidin-3-ylmethyl moiety via standard nucleophilic substitution pathways.

Table 1: Comparative Reactivity of Chloromethylpyrrolidine Isomers

| Feature | 2-(Chloromethyl)pyrrolidine | 3-(Chloromethyl)pyrrolidine |

| Primary Reaction Pathway | Intramolecular cyclization to form a bicyclic aziridinium ion intermediate. researchgate.net | Intermolecular SN2 substitution by external nucleophiles. |

| Key Intermediate | 1-Azoniabicyclo[3.1.0]hexane cation. researchgate.net | Generally proceeds without a stable cyclic intermediate. |

| Major Synthetic Application | Synthesis of rearranged products (e.g., 3-substituted piperidines) and fused heterocycles. researchgate.net | Direct introduction of the pyrrolidin-3-ylmethyl group. |

| Driving Force | Neighboring group participation by the ring nitrogen. | Standard electrophilicity of the primary alkyl chloride. |

Mechanistic and Synthetic Parallels with Chloromethylated Azetidines and Piperidines

The reactivity of this compound shares mechanistic parallels with other chloromethylated N-heterocycles, particularly azetidines and piperidines, primarily centered on the role of the ring nitrogen and the influence of ring strain.

Chloromethylated Azetidines: Azetidines, being four-membered rings, possess significant ring strain. rsc.org This strain influences the reactivity of chloromethylated derivatives. Like 2-(chloromethyl)pyrrolidine, 2-(chloromethyl)azetidine can undergo intramolecular cyclization facilitated by the ring nitrogen. This process leads to a highly strained 1-azoniabicyclo[2.1.0]pentane intermediate. researchgate.net Computational studies indicate that, in polar solvents, the formation of this bicyclic azetidinium intermediate is a distinct step, which then rearranges to the more stable 3-chloropyrrolidine. researchgate.net This contrasts with the pyrrolidine analog, which can rearrange in a single concerted step in the same solvent. researchgate.net The high reactivity of the azetidinium ion makes it a powerful intermediate for synthesizing substituted pyrrolidines. researchgate.net The ring-opening of azetidinium ions is a well-established synthetic strategy. nih.gov

Chloromethylated Piperidines: In the case of 2-(chloromethyl)piperidine, the six-membered ring is largely strain-free. wikipedia.org However, the nitrogen atom can still participate in an intramolecular reaction to form a 1-azoniabicyclo[4.1.0]heptane intermediate, which is an N-alkylated aziridinium ion. This process is analogous to the formation of the aziridinium ion from 2-(chloromethyl)pyrrolidine. researchgate.netrsc.org The formation of this intermediate is crucial in the reactions of related compounds like 3-chloro-1-ethylpiperidine, which proceeds through a bicyclic aziridinium ion that can then be attacked by nucleophiles to yield both piperidine and pyrrolidine products. researchgate.net The reactivity of N-chloropiperidines has also been studied, where base-catalyzed rearrangements can lead to various products, including imines. rsc.org

Table 2: Mechanistic Comparison of Chloromethylated Heterocycles

| Heterocycle | Ring Size | Ring Strain | Key Intermediate via Intramolecular Cyclization | Primary Synthetic Outcome of Rearrangement |

| 2-(Chloromethyl)azetidine | 4 | High rsc.org | 1-Azoniabicyclo[2.1.0]pentane researchgate.net | 3-Chloropyrrolidine researchgate.net |

| 2-(Chloromethyl)pyrrolidine | 5 | Moderate | 1-Azoniabicyclo[3.1.0]hexane researchgate.net | 3-Chloropiperidine researchgate.net |

| 2-(Chloromethyl)piperidine | 6 | Low wikipedia.org | 1-Azoniabicyclo[4.1.0]heptane | Pyrrolidine derivatives (via nucleophilic attack on the intermediate) |

Q & A

Q. What are the standard synthetic routes for (S)-2-(Chloromethyl)pyrrolidine, and how do reaction conditions influence yield and enantiomeric purity?

this compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, reacting (S)-pyrrolidinemethanol with chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions can yield the product. Key variables include temperature (exothermic reactions require controlled cooling), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents. Enantiomeric purity is maintained using chiral catalysts or resolved via chromatography. Evidence from synthetic protocols highlights the use of bases like NaOH to stabilize intermediates, as seen in ligand synthesis workflows .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is toxic to aquatic life, causes severe eye damage, and may trigger allergic reactions. Researchers must use nitrile gloves, safety goggles, and fume hoods. Storage should be in airtight containers at 2–8°C, away from moisture. Disposal must comply with ECHA guidelines, including neutralization of chlorinated waste. Emergency protocols for spills involve inert absorbents (e.g., vermiculite) and avoiding aqueous runoff .

Q. What analytical techniques are recommended for characterizing this compound and ensuring its purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight (119.59 g/mol), while ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for chloromethyl protons) verifies structure. Chiral HPLC with columns like Chiralpak® IG-3 can assess enantiomeric excess (>99%). Purity is validated via GC-MS or elemental analysis, with moisture-sensitive samples analyzed under inert atmospheres .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a scaffold for anti-inflammatory pyrimidines by enhancing nitric oxide (NO) inhibition and iNOS suppression. It also aids in developing selective kinase inhibitors and agrochemicals, where chloromethyl groups improve pesticidal activity. Its pyrrolidine ring enables structural diversification for SAR studies .

Q. How should researchers mitigate hydrolysis or decomposition of this compound during experiments?

Hydrolysis is minimized by using anhydrous solvents (e.g., DMF, acetonitrile) and storing the compound under nitrogen. Buffering reaction media to pH 6–7 stabilizes the chloromethyl group. Short-term experiments (<24 hrs) at 4°C reduce degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its reactivity in asymmetric synthesis?

The (S)-configuration directs nucleophilic attack to specific sites, enabling enantioselective alkylation in ligand synthesis. For example, in Prof. Costas’s work, the (S)-enantiomer facilitated the creation of chiral ligands for asymmetric catalysis, achieving >90% enantiomeric excess in metal complexes. Stereochemical control is critical for targeting biological receptors with high specificity .

Q. What strategies can resolve contradictions in reported biological activities of pyrrolidine derivatives with chloromethyl substituents?

Discrepancies often arise from impurities (e.g., racemic mixtures) or assay conditions. Researchers should:

- Validate compound purity via orthogonal methods (NMR, X-ray crystallography).

- Replicate assays under standardized conditions (pH 7.4, 37°C).

- Use isogenic cell lines to minimize biological variability. For example, anti-inflammatory activity discrepancies were resolved by confirming iNOS inhibition via Western blotting .

Q. How can environmental factors such as pH and temperature be optimized to stabilize this compound during experimental procedures?

Stability studies show degradation accelerates above 30°C or at pH <5. Optimal storage is at 4°C in phosphate buffer (pH 7.0). For reactions, maintaining pH 6.5–7.5 with HEPES buffer and temperatures below 25°C preserves integrity. Real-time stability monitoring via UV-Vis spectroscopy (λmax 260 nm) is recommended .

Q. What computational methods are employed to predict the interactions of this compound with biological targets?

Density functional theory (DFT) models predict electrophilic sites for covalent binding, while molecular docking (AutoDock Vina) simulates interactions with enzymes like iNOS. MD simulations (AMBER) assess binding stability over time. These methods guide rational design of derivatives with improved affinity .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Yield optimization requires:

- Stepwise quenching : Isolating intermediates after each step (e.g., via flash chromatography).

- Catalyst screening : Pd/C or Ni catalysts for cross-coupling steps.

- In situ monitoring : ReactIR™ tracks reaction progress.

A case study achieved 78% yield in a 3-step synthesis by optimizing Pd(OAc)₂ loading (5 mol%) and reaction time (12 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.